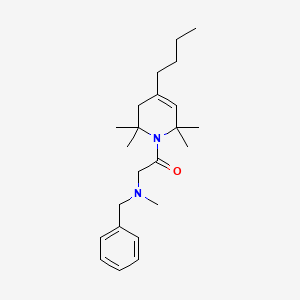
Pyridine, 1,2,3,6-tetrahydro-1-(N-benzyl-N-methylglycyl)-4-butyl-2,2,6,6-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 1,2,3,6-tetrahydro-1-(N-benzyl-N-methylglycyl)-4-butyl-2,2,6,6-tetramethyl-: is a complex organic compound with a unique structure that includes a pyridine ring, multiple methyl groups, and a butyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 1,2,3,6-tetrahydro-1-(N-benzyl-N-methylglycyl)-4-butyl-2,2,6,6-tetramethyl- typically involves multi-step organic reactionsCommon reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 1,2,3,6-tetrahydro-1-(N-benzyl-N-methylglycyl)-4-butyl-2,2,6,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Pyridine, 1,2,3,6-tetrahydro-1-(N-benzyl-N-methylglycyl)-4-butyl-2,2,6,6-tetramethyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pyridine, 1,2,3,6-tetrahydro-1-(N-benzyl-N-methylglycyl)-4-butyl-2,2,6,6-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds with similar structures but different substituents on the pyridine ring.
Tetramethylpyridine: A simpler compound with four methyl groups attached to the pyridine ring.
N-benzyl-N-methylglycyl derivatives: Compounds with similar side chains but different core structures.
Uniqueness
Pyridine, 1,2,3,6-tetrahydro-1-(N-benzyl-N-methylglycyl)-4-butyl-2,2,6,6-tetramethyl- is unique due to its combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research .
Properties
CAS No. |
53725-50-1 |
|---|---|
Molecular Formula |
C23H36N2O |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-[benzyl(methyl)amino]-1-(4-butyl-2,2,6,6-tetramethyl-3H-pyridin-1-yl)ethanone |
InChI |
InChI=1S/C23H36N2O/c1-7-8-12-20-15-22(2,3)25(23(4,5)16-20)21(26)18-24(6)17-19-13-10-9-11-14-19/h9-11,13-15H,7-8,12,16-18H2,1-6H3 |
InChI Key |
JIOPMQJPYHJGJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(N(C(C1)(C)C)C(=O)CN(C)CC2=CC=CC=C2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


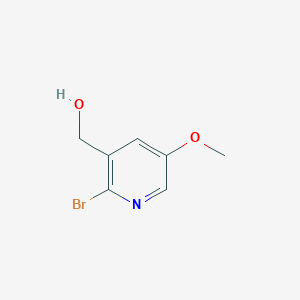
![2-Butenal, 4-[6-ethoxy-3a,4,5,6,6a,7-hexahydro-8-hydroxy-3,3,11,11-tetramethyl-13-(3-methyl-2-butenyl)-7,15-dioxo-1,5-methano-1H,3H,11H-furo[3,4-g]pyrano[3,2-b]xanthen-1-yl]-2-methyl-](/img/structure/B13930703.png)

![Methyl 5-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13930715.png)

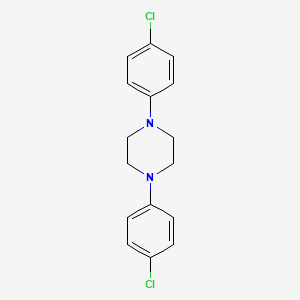
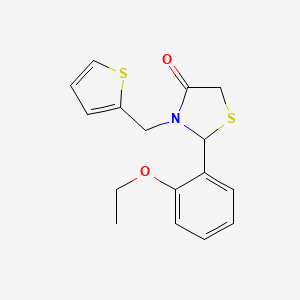

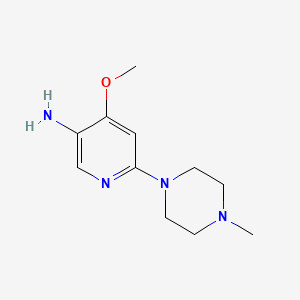
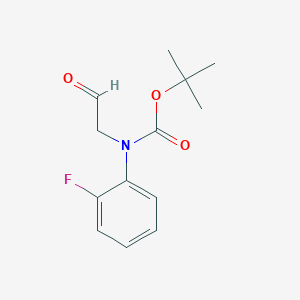
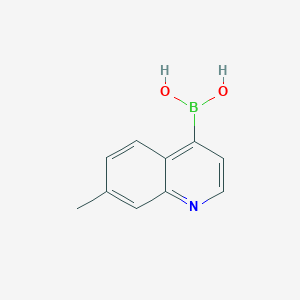
![Methyl 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoate](/img/structure/B13930765.png)

![5-Iodo-4-methoxy-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13930786.png)
